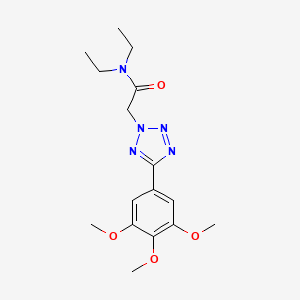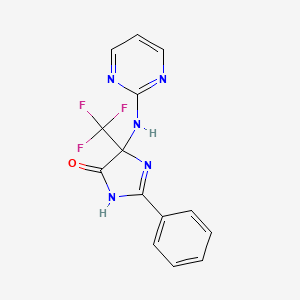![molecular formula C18H14N2O2S2 B15004601 2,5-Bis(3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B15004601.png)
2,5-Bis(3-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE is an organic heterocyclic compound known for its unique structural and photophysical properties. This compound belongs to the thiazolo[5,4-d]thiazole family, which is characterized by a fused bicyclic structure containing sulfur and nitrogen atoms. These compounds are known for their high oxidative stability and rigid planar structure, making them suitable for various applications in materials science and organic electronics .
Preparation Methods
The synthesis of BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE typically involves the reaction of 3-methoxyphenyl derivatives with thiazolo[5,4-d]thiazole precursors. One common method involves the use of 2,5-dibromo-3-methoxybenzene and thiazolo[5,4-d]thiazole in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate. The product is then purified using column chromatography.
Chemical Reactions Analysis
BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of thiazolidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of halogens or nitro groups.
Scientific Research Applications
BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE has a wide range of scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE involves its interaction with molecular targets through π-π stacking and hydrogen bonding interactions. The compound’s rigid planar structure facilitates efficient intermolecular π-π overlap, which is crucial for its function in organic electronics and photonic devices . Additionally, its electron-deficient nature allows it to participate in charge transfer processes, making it effective in photovoltaic applications.
Comparison with Similar Compounds
BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE can be compared with other thiazolo[5,4-d]thiazole derivatives such as:
2,5-Bis(2-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole: Similar in structure but with different substituents, leading to variations in photophysical properties.
2,5-Bis(4-hydroxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole: Contains hydroxyl groups, which can form additional hydrogen bonds, affecting its solubility and reactivity.
2,5-Bis(4-methoxyphenyl)[1,3]thiazolo[5,4-d][1,3]thiazole: Similar to the compound but with methoxy groups at different positions, influencing its electronic properties.
These comparisons highlight the uniqueness of BIS(3-METHOXYPHENYL)-[1,3]THIAZOLO[5,4-D][1,3]THIAZOLE in terms of its specific substituents and their impact on the compound’s overall properties and applications.
Properties
Molecular Formula |
C18H14N2O2S2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2,5-bis(3-methoxyphenyl)-[1,3]thiazolo[5,4-d][1,3]thiazole |
InChI |
InChI=1S/C18H14N2O2S2/c1-21-13-7-3-5-11(9-13)15-19-17-18(23-15)20-16(24-17)12-6-4-8-14(10-12)22-2/h3-10H,1-2H3 |
InChI Key |
WCJNLIKRIGTKNH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=C(S2)N=C(S3)C4=CC(=CC=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(1,3-benzodioxol-5-yl)-7,10,11,12-tetrahydrobenzo[b][1,7]phenanthrolin-8(9H)-one](/img/structure/B15004521.png)
![(2-fluorophenyl)(7-methyl-2-thioxo[1,2,4]triazolo[1,5-a]pyridin-3(2H)-yl)methanone](/img/structure/B15004527.png)

![3-{[(4-chlorophenyl)sulfonyl]methyl}-N-(2-fluorobenzyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15004540.png)
![2-[(naphthalen-1-yloxy)methyl]-1-[4-(propan-2-yl)benzyl]-1H-benzimidazole](/img/structure/B15004543.png)
![(3-Amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B15004545.png)

![(1E)-1-[(5-methoxy-1-methyl-1H-indol-3-yl)methylidene]-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one](/img/structure/B15004554.png)
![1,3-dimethyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15004556.png)
![3-(4-Chlorobenzyl)-1-[4-(trifluoromethoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B15004562.png)
![N-[6,6-dimethyl-2,4-dioxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-indol-3-yl]benzamide](/img/structure/B15004572.png)

![N-{4-[N-(3-fluorophenyl)-beta-alanyl]phenyl}methanesulfonamide](/img/structure/B15004586.png)
![4-(3-methyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazol-1-yl)phenol](/img/structure/B15004592.png)
